N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-1,3-benzodioxole-5-carboxamide
Description
Properties
CAS No. |
951976-65-1 |
|---|---|
Molecular Formula |
C23H24N2O5S |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)-4,5-dimethyl-1-propylpyrrol-2-yl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C23H24N2O5S/c1-4-12-25-16(3)15(2)21(31(27,28)18-8-6-5-7-9-18)22(25)24-23(26)17-10-11-19-20(13-17)30-14-29-19/h5-11,13H,4,12,14H2,1-3H3,(H,24,26) |
InChI Key |
KZYLXNUPFJFTTI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(C(=C1NC(=O)C2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CC=C4)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrole ring, followed by the introduction of the phenylsulfonyl group through sulfonylation reactions. The benzodioxole moiety is then attached via a coupling reaction, and finally, the carboxamide group is introduced through amidation reactions. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole and benzodioxole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of structurally diverse compounds.
Scientific Research Applications
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-1,3-benzodioxole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Its unique chemical properties make it useful in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.
Comparison with Similar Compounds
Pyrazole Carboximidamides ()
The pyrazole derivatives listed in , such as 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide, share the carboxamide linkage but differ in core heterocycle (pyrazole vs. pyrrole) and substituents. Key distinctions:
Carboxamide Analogues (–5)
- D-19 (): Features a benzodioxole-methyl-pyrrole-carboxamide scaffold. The absence of a sulfonyl group and presence of a pyridinone moiety suggest divergent target selectivity.
- 741733-98-2 () : Contains a thiazole ring and pyrrolidone core. The thiazole may enhance metal-chelating capacity, unlike the phenylsulfonyl group in the target compound.
Pharmacophoric Comparison
Research Findings and Methodological Insights
- Ring puckering analysis : The methodology described by Cremer and Pople () could quantify conformational distortions in the pyrrole ring, critical for comparing bioactivity across analogues.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-1,3-benzodioxole-5-carboxamide, and how can reaction conditions be systematically optimized?
- Methodology : Utilize Design of Experiments (DoE) to identify critical reaction parameters (e.g., temperature, solvent polarity, catalyst loading). Quantum chemical calculations (e.g., density functional theory) can predict transition states and intermediate stability, guiding experimental optimization . For example, fractional factorial designs reduce the number of trials while capturing interactions between variables.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodology : Combine nuclear magnetic resonance (NMR, ¹H/¹³C) for regiochemical confirmation, high-resolution mass spectrometry (HRMS) for molecular weight validation, and reversed-phase HPLC with UV detection for purity assessment. X-ray crystallography (if crystalline) resolves stereochemical ambiguities .
Q. What in vitro assays are appropriate for preliminary evaluation of this compound’s biological activity?
- Methodology : Use target-specific assays (e.g., enzyme inhibition via fluorescence polarization) and cell-based viability assays (e.g., MTT or resazurin reduction). Dose-response curves (IC₅₀/EC₅₀ determination) and selectivity profiling against related targets minimize off-target effects .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental biological activity data for this compound?
- Methodology : Cross-validate docking simulations (e.g., AutoDock Vina) with experimental binding assays (e.g., surface plasmon resonance [SPR] or isothermal titration calorimetry [ITC]). If discrepancies persist, investigate conformational dynamics via molecular dynamics (MD) simulations or assess membrane permeability (e.g., PAMPA assay) to account for bioavailability limitations .
Q. What computational strategies are recommended for modeling this compound’s interactions with cytochrome P450 enzymes to predict metabolic stability?
- Methodology : Employ homology modeling (e.g., Swiss-Model) to construct CYP450 isoforms, followed by ensemble docking (accounting for protein flexibility). Validate predictions with in vitro microsomal stability assays and LC-MS metabolite identification .
Q. How can reaction engineering principles improve scalability for multi-step syntheses involving this compound?
- Methodology : Apply continuous-flow reactors to enhance heat/mass transfer and reduce side reactions. Process analytical technology (PAT, e.g., in-line FTIR) monitors intermediates in real time. Membrane separation (e.g., nanofiltration) purifies intermediates without column chromatography .
Q. What experimental frameworks are suitable for assessing this compound’s in vivo pharmacokinetics and toxicity?
- Methodology : Use rodent models for bioavailability studies (plasma LC-MS/MS quantification) and tissue distribution. Toxicity endpoints include histopathology, serum biomarkers (e.g., ALT/AST), and genotoxicity (Ames test). Pharmacokinetic-pharmacodynamic (PK/PD) modeling integrates exposure-response relationships .
Methodological Notes
- Data Contradiction Analysis : When experimental results conflict with theoretical models, prioritize iterative hypothesis testing. For example, if computational solubility predictions (e.g., COSMO-RS) mismatch experimental shake-flask data, re-examine protonation states or polymorphic forms .
- Advanced Characterization : Synchrotron-based X-ray absorption spectroscopy (XAS) can probe metal-binding interactions (if applicable), while cryo-EM may resolve supramolecular assemblies in biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
